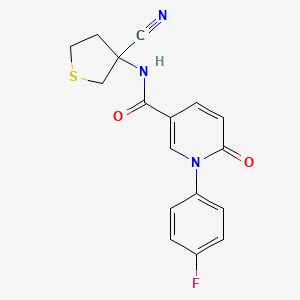
N-((5-(hydroxy(thiophène-2-yl)méthyl)thiophène-2-yl)méthyl)-3-(trifluorométhyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H14F3NO2S2 and its molecular weight is 397.43. The purity is usually 95%.
BenchChem offers high-quality N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photocatalyse et Évolution de l'Hydrogène
Contexte : Les photocatalyseurs polymères jouent un rôle crucial dans l'exploitation de l'énergie solaire pour le fractionnement de l'eau et l'évolution de l'hydrogène. Cependant, l'amélioration de leur efficacité reste un défi.
Description du Composé : Le composé BDTT (4,8-bis(5-(2-éthylhexyl)thiophène-2-yl)benzo[1,2-b:4,5-b′]dithiophène) a été modifié pour améliorer ses propriétés photocatalytiques.
Réglage de l'Oxydation du Sulfure : Les chercheurs ont exploré le réglage de l'oxydation du sulfure dans les copolymères à base de BDTT. En introduisant des groupes sulfonyle, ils ont créé une série de copolymères à double accepteur (type A₁–A₂). Ces copolymères présentent un potentiel prometteur pour surpasser les copolymères donneur-accepteur (D–A) traditionnels et les homopolymères accepteur-accepteur (A–A) .
Résultats Remarquables :Chimiosensoring pour les Ions Argent
Contexte : Les chimiocapteurs sont essentiels pour détecter des ions spécifiques en solution.
Description du Composé : La 4-méthoxy-N-((thiophène-2-yl)méthyl)benzènamine a été étudiée comme chimiocapteur sélectif pour les ions Ag⁺.
Principales Caractéristiques :Propriétés
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S2/c19-18(20,21)12-4-1-3-11(9-12)17(24)22-10-13-6-7-15(26-13)16(23)14-5-2-8-25-14/h1-9,16,23H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLZCNCPJPIYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
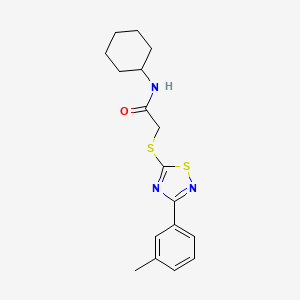

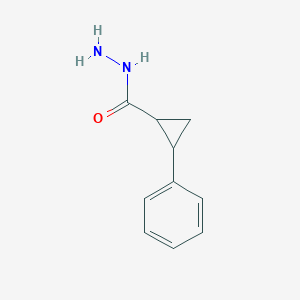
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B2532668.png)
![1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B2532669.png)
![N'-[3-(1H-imidazol-1-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2532670.png)
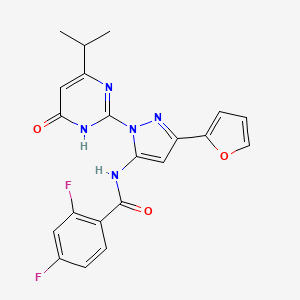
![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2532673.png)

![1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2532675.png)
![1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2532677.png)
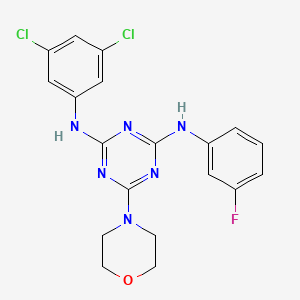
![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/structure/B2532679.png)
